J014 -

J014

Catalog Number: EVT-1534928
CAS Number:
Molecular Formula: C15H11N5O3
Molecular Weight: 309.285
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
J014 is a Novel cGAS-specific inhibitor for repression of dsDNA-triggered interferon expression ( IC50 of 100 nM and 60.0 nM for h-cGAS and m-cGAS, respectively).
Overview

J014 is a chemical compound identified as N-(3,4-dimethylphenyl)-6-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. It is primarily classified as a screening compound in medicinal chemistry and is noted for its potential applications in biological research, particularly as a cGAS-specific inhibitor. The compound is cataloged under various identifiers and is available from multiple suppliers, indicating its relevance in scientific studies and pharmaceutical development .

Synthesis Analysis

Methods

The synthesis of J014 involves several steps that typically include:

  1. Formation of the Benzoxazine Ring: This is achieved through the reaction of appropriate phenolic compounds with aldehydes or ketones under acidic conditions.
  2. Sulfonylation: The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of a base, which facilitates the formation of sulfonamide derivatives.
  3. Carboxamide Formation: The final step involves converting the intermediate products into carboxamides through reaction with amine sources.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress and purity of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of J014 can be represented by its chemical formula C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S. It features a complex arrangement including:

  • A benzoxazine core
  • A sulfonamide group
  • Multiple methyl substituents on aromatic rings

Data

The three-dimensional conformation can be analyzed using computational methods such as molecular docking simulations, which help predict how J014 interacts with biological targets. The compound's structural characteristics contribute to its biological activity, particularly its ability to inhibit specific pathways in cellular processes.

Chemical Reactions Analysis

Reactions

J014 has been investigated for its reactivity in various chemical environments, particularly focusing on:

  • Inhibition Mechanisms: As a cGAS-specific inhibitor, J014 interacts with cyclic GMP-AMP synthase (cGAS), disrupting its function in immune response pathways.
  • Stability Studies: Assessment of J014's stability under different pH conditions and temperatures to determine its shelf-life and usability in laboratory settings.

Technical Details

Kinetic studies have shown that J014 exhibits competitive inhibition against cGAS substrates, providing insights into its mechanism of action at the molecular level. These reactions are crucial for understanding how J014 can be utilized in therapeutic contexts.

Mechanism of Action

Process

J014 functions primarily by inhibiting the enzyme cGAS, which plays a critical role in the innate immune response by synthesizing cyclic GMP-AMP from double-stranded DNA. By binding to cGAS, J014 prevents the enzyme from catalyzing this reaction.

Data

Experimental data indicate that J014 demonstrates significant potency against cGAS activity, with IC50 values suggesting effective inhibition at low concentrations. This property makes it a valuable tool for studying immune signaling pathways and potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 350.45 g/mol.
  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits reactivity typical of amides and sulfonamides, including potential for hydrolysis under acidic or basic conditions.

Relevant analyses often include spectroscopic methods to confirm these properties and assess purity levels.

Applications

J014 has several scientific uses, particularly in:

  • Biological Research: As a tool for studying immune responses by inhibiting cGAS activity.
  • Drug Development: Potential lead compound for developing therapeutics targeting autoimmune diseases or infections where cGAS plays a role.
  • Screening Assays: Utilized in high-throughput screening to identify other compounds with similar inhibitory effects on cGAS or related enzymes.
Molecular Classification & Pharmacological Profile of JQ1

Structural Characterization of Bromodomain Inhibitors

Chemical Properties of JQ1

JQ1, systematically named (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate, is a thienotriazolodiazepine-based epigenetic modulator. Its molecular formula is C₂₃H₂₅ClN₄O₂S, with a molar mass of 456.99 g/mol [1] [8]. The compound features a chiral center conferring stereoselective activity, where the (+)-enantiomer exhibits potent BET inhibition, while the (-)-enantiomer is pharmacologically inert [1]. Key physicochemical attributes include:

  • Solubility: Highly soluble in DMSO (100 mM) and ethanol (100 mM), facilitating in vitro applications [8].
  • Structural Motifs: A thienodiazepine core replaces classical benzodiazepines, enhancing target specificity. The triazole ring acts as an acetyl-lysine mimetic, forming hydrogen bonds with conserved asparagine residues (e.g., N140 in BRD4-BD1) [10].
  • Thermodynamic Stability: The WPF shelf (Trp-Pro-Phe motif) in BET bromodomains accommodates JQ1’s methyltriazolo group, enabling hydrophobic interactions critical for binding [10].

BET Protein Family Targeting Mechanisms

JQ1 competitively inhibits the bromodomain and extra-terminal (BET) family proteins (BRD2, BRD3, BRD4, BRDT) by occupying their acetyl-lysine (KAc) recognition pockets. Its mechanism involves:

  • Binding Affinity: JQ1 shows submicromolar IC₅₀ values against BRD4 bromodomains (BD1: 77 nM; BD2: 33 nM), with 100-fold selectivity over non-BET bromodomains [4] [8].
  • Transcriptional Disruption: By displacing BRD4 from chromatin, JQ1 impedes recruitment of the positive transcription elongation factor b (P-TEFb) and RNA polymerase II (RNA Pol II), halting transcriptional elongation of oncogenes like MYC [1] [3].
  • Dual-Bromodomain Engagement: Unlike monovalent inhibitors, JQ1’s compact structure allows simultaneous binding to BD1 and BD2, amplifying BET protein dissociation [10].

Table 1: BET Protein Family Members and Functions

ProteinExpression PatternPrimary FunctionsJQ1 Inhibition IC₅₀
BRD2UbiquitousE2F activation, G1/S transition17.7 nM [8]
BRD3UbiquitousGATA1 interaction, erythroid differentiation~50 nM [7]
BRD4UbiquitousP-TEFb recruitment, transcriptional elongationBD1: 77 nM; BD2: 33 nM [4]
BRDTTestis-specificChromatin remodeling during spermatogenesis32.6 nM [8]

Historical Development of JQ1 as an Epigenetic Modulator

Evolutionary Context of BET Inhibition Research

BET proteins emerged as therapeutic targets following discoveries linking BRD4-NUT fusion oncoproteins to nuclear protein in testis (NUT) midline carcinoma in 2008 [1] [3]. Early bromodomain research focused on:

  • Acetyl-Lysine Recognition: Seminal structural studies (2005–2009) revealed bromodomains as "readers" of histone acetylation, with BET family members implicated in super-enhancer assembly [3] [10].
  • Pre-JQ1 Inhibitors: Benzodiazepines (e.g., diazepam derivatives) showed modest BET affinity but lacked selectivity. Mitsubishi Tanabe Pharma’s 2009 patent (WO/2009/084693) described thienodiazepine precursors, laying groundwork for JQ1’s design [1] [6].
  • Epigenetic Drug Landscape: Prior to BET inhibitors, epigenetic therapies targeted "writers" (e.g., histone acetyltransferase inhibitors) or "erasers" (e.g., HDAC inhibitors), but none addressed "reader" proteins [3].

Key Milestones in JQ1 Discovery

The development of JQ1 represents a paradigm shift in targeting transcriptional dependencies in cancer:

  • 2010: Identification and Validation: Bradner’s team at Dana-Farber Cancer Institute synthesized JQ1, named after chemist Jun Qi. Nature studies demonstrated its ability to displace BRD4 from chromatin and inhibit NUT midline carcinoma growth in vivo [1] [3].
  • 2012–2015: Therapeutic Expansion: Preclinical studies revealed efficacy beyond NUT carcinoma, including:
  • Suppression of MYC-driven malignancies (multiple myeloma, acute lymphoblastic leukemia) [1] [2].
  • Reversal of pathological cardiac remodeling via BET-dependent gene repression [3].
  • 2015–Present: Chemical Optimization: JQ1 became a scaffold for advanced modalities:
  • PROTACs: dBET1 (JQ1-thalidomide conjugate) degraded BRD4 via E3 ubiquitin ligase recruitment, showing enhanced efficacy in leukemia [1] [10].
  • Bivalent Inhibitors: MT1 (dimeric JQ1) improved avidity for tandem bromodomains [10].

Table 2: JQ1 and Clinical-Stage BET Inhibitors

CompoundChemical ClassBET SelectivityDevelopment StatusKey Distinctions vs. JQ1
JQ1ThienotriazolodiazepinePan-BETPreclinical toolPrototype; short in vivo half-life (1 hr) [1] [8]
I-BET762 (Molibresib)BenzodiazepinePan-BETPhase II (NCT01949883)Improved pharmacokinetics [10]
OTX015BenzodiazepinePan-BETPhase I (NCT01713582)Enhanced CNS penetration [10]
ABBV-744QuinazolinoneBD2-selectivePhase I (NCT04454658)Reduced thrombocytopenia risk [10]

Table 3: Historical Milestones in BET Inhibition Research

YearMilestoneSignificanceReference
1992Bromodomains identified in Drosophila Brahma geneEstablished bromodomains as conserved epigenetic readers [3]
2008BRD4-NUT fusion oncoprotein discoveryLinked BET proteins to NUT midline carcinoma [1]
2009Mitsubishi Tanabe Pharma’s BET inhibitor patentProvided structural basis for thienodiazepine inhibitors [1]
2010JQ1 characterization (Bradner lab)Validated BET targeting in cancer models [1] [3]
2015First JQ1-based PROTAC (dBET1)Pioneered targeted degradation for BET proteins [1] [10]
2020BD2-selective inhibitors (e.g., ABBV-744)Addressed toxicity of pan-BET inhibition [10]

Properties

Product Name

J014

IUPAC Name

4-Nitro-N-(4-phenylpyridin-2-yl)-1H-pyrazole-5-carboxamide

Molecular Formula

C15H11N5O3

Molecular Weight

309.285

InChI

InChI=1S/C15H11N5O3/c21-15(14-12(20(22)23)9-17-19-14)18-13-8-11(6-7-16-13)10-4-2-1-3-5-10/h1-9H,(H,17,19)(H,16,18,21)

InChI Key

OTSHTQSPIKHBMM-UHFFFAOYSA-N

SMILES

O=C(C1=C([N+]([O-])=O)C=NN1)NC2=NC=CC(C3=CC=CC=C3)=C2

Solubility

Soluble in DMSO

Synonyms

J014; J-014; J 014

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.